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Compound of Interest

Compound Name: C6 NBD Galactosylceramide

Cat. No.: B1513436 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
C6 NBD Galactosylceramide is a fluorescently labeled analog of galactosylceramide, a crucial

sphingolipid in cellular membranes, particularly abundant in the nervous system.[1] The

attached 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD) fluorophore allows for the visualization and

quantification of galactosylceramide uptake, trafficking, and metabolism within cells using

techniques such as flow cytometry. This document provides detailed application notes and

protocols for the utilization of C6 NBD Galactosylceramide in flow cytometry-based assays.

Galactosylceramides are involved in various cellular processes, including maintaining myelin

sheath stability, and they can act as immunomodulators.[1] Fluorescent analogs like C6 NBD
Galactosylceramide serve as valuable tools to study these processes at a single-cell level,

offering insights into lipid transport and metabolism in both healthy and diseased states.
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Property Value

Full Name

N-[6-[(7-nitro-2-1,3-benzoxadiazol-4-

yl)amino]hexanoyl]-D-galactosyl-β1-1'-

sphingosine

Excitation Wavelength ~466 nm

Emission Wavelength ~536 nm

Appearance Orange solid

Storage -20°C, protect from light

Signaling Pathway and Experimental Workflow
Galactosylceramide Metabolic Pathway
Galactosylceramide is synthesized from ceramide and UDP-galactose by the enzyme ceramide

galactosyltransferase (CGT). It can be further metabolized to sulfatide or broken down in the

lysosome. The NBD tag on C6 NBD Galactosylceramide allows for the tracking of this

molecule through these metabolic routes.
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Caption: Metabolic pathway of Galactosylceramide.

Experimental Workflow for Flow Cytometry
The general workflow for analyzing C6 NBD Galactosylceramide uptake by flow cytometry

involves preparing the cells, staining with the fluorescent lipid, acquiring data on a flow

cytometer, and subsequent data analysis.
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Caption: Experimental workflow for flow cytometry analysis.
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Experimental Protocols
Preparation of C6 NBD Galactosylceramide-BSA
Complex
To facilitate the delivery of the lipophilic C6 NBD Galactosylceramide to cells in an aqueous

culture medium, it is recommended to complex it with bovine serum albumin (BSA).

Materials:

C6 NBD Galactosylceramide

Ethanol, absolute

Fatty acid-free BSA

Phosphate-buffered saline (PBS), pH 7.4

Procedure:

Prepare a 1 mM stock solution of C6 NBD Galactosylceramide in absolute ethanol.

In a glass tube, evaporate a desired amount of the stock solution to dryness under a stream

of nitrogen gas.

Resuspend the dried lipid film in a small volume of absolute ethanol.

Prepare a solution of fatty acid-free BSA in PBS (e.g., 0.34 mg/mL).

While vortexing the BSA solution, slowly inject the ethanolic C6 NBD Galactosylceramide
solution.

The final concentration of the C6 NBD Galactosylceramide-BSA complex can be adjusted

as needed for the experiment. A 1:1 molar ratio of lipid to BSA is often a good starting point.

Store the complex at -20°C for future use.
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Protocol for Staining Cells with C6 NBD
Galactosylceramide for Flow Cytometry
This protocol is a general guideline and should be optimized for your specific cell type and

experimental conditions.

Materials:

Cells of interest in suspension

Complete cell culture medium

C6 NBD Galactosylceramide-BSA complex

Flow cytometry staining buffer (e.g., PBS with 1-2% FBS or BSA)

Propidium iodide (PI) or other viability dye

Flow cytometry tubes

Procedure:

Cell Preparation:

Harvest cultured cells and wash them once with PBS.

Perform a cell count and assess viability using a method such as trypan blue exclusion.

Cell viability should be >95%.

Resuspend the cells in pre-warmed complete culture medium at a concentration of 1 x

10^6 cells/mL.

Staining:

Add the C6 NBD Galactosylceramide-BSA complex to the cell suspension to achieve the

desired final concentration. A starting concentration of 1-5 µM is recommended, but this

should be titrated for optimal results.
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Incubate the cells for the desired time at 37°C in a CO2 incubator. Incubation times can

range from 15 minutes to several hours, depending on the experimental goals. A time

course experiment is recommended to determine the optimal incubation time.

(Optional) For studies investigating endocytosis, after the initial incubation, cells can be

washed with cold PBS and then incubated with a BSA solution (e.g., 2% w/v in PBS) on

ice to back-extract any probe remaining in the outer leaflet of the plasma membrane.

Washing:

After incubation, pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).

Aspirate the supernatant and wash the cells twice with ice-cold flow cytometry staining

buffer.

Resuspension and Viability Staining:

Resuspend the final cell pellet in an appropriate volume of flow cytometry staining buffer

(e.g., 300-500 µL).

Add a viability dye such as Propidium Iodide (PI) just before analysis to exclude dead

cells, which can non-specifically take up the fluorescent lipid.

Flow Cytometry Analysis:

Acquire the samples on a flow cytometer equipped with a blue laser (488 nm) for

excitation.

Detect the NBD fluorescence in the green channel (e.g., using a 530/30 nm bandpass

filter).

Collect forward scatter (FSC) and side scatter (SSC) data to gate on the cell population of

interest and exclude debris.

Use an appropriate channel to detect the viability dye (e.g., red channel for PI).

Be sure to include unstained cells as a negative control to set the background

fluorescence.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1513436?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Presentation
Quantitative Data Summary
The following tables provide examples of the type of quantitative data that can be obtained

from flow cytometry experiments using C6 NBD Galactosylceramide. The values are

illustrative and will vary depending on the cell type and experimental conditions.

Table 1: Titration of C6 NBD Galactosylceramide Concentration

Concentration (µM)
Mean Fluorescence
Intensity (MFI)

% NBD-Positive Cells

0 (Control) 50 ± 5 1.2 ± 0.3

1 500 ± 45 65.3 ± 5.1

2.5 1200 ± 110 85.7 ± 6.8

5 2500 ± 230 95.1 ± 4.2

10 2800 ± 250 96.5 ± 3.9

Table 2: Time Course of C6 NBD Galactosylceramide Uptake (at 5 µM)

Incubation Time (min)
Mean Fluorescence
Intensity (MFI)

% NBD-Positive Cells

0 50 ± 5 1.2 ± 0.3

15 1500 ± 140 75.4 ± 6.2

30 2500 ± 230 95.1 ± 4.2

60 3200 ± 290 98.3 ± 2.1

120 3500 ± 310 98.9 ± 1.9
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Issue Possible Cause Suggested Solution

Weak or No Signal

- Insufficient probe

concentration- Short

incubation time- Inefficient

probe delivery

- Titrate the C6 NBD

Galactosylceramide

concentration.- Perform a time-

course experiment to

determine optimal incubation

time.- Ensure proper formation

of the BSA complex.

High Background

- Probe concentration too high-

Inadequate washing- High

number of dead cells

- Reduce the probe

concentration.- Increase the

number and volume of

washes.- Use a viability dye

and gate on live cells. Ensure

cell culture health.

High Variability

- Inconsistent cell numbers-

Inconsistent incubation

times/temperatures

- Ensure accurate cell counting

and use a consistent cell

number for each sample.-

Maintain consistent incubation

conditions for all samples.

Conclusion
C6 NBD Galactosylceramide is a powerful tool for studying the dynamics of

galactosylceramide in living cells using flow cytometry. The protocols and information provided

in these application notes offer a comprehensive guide for researchers to design and execute

experiments to quantify the uptake and metabolism of this important sphingolipid. Optimization

of staining conditions for each specific cell type and experimental setup is crucial for obtaining

reliable and reproducible results.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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